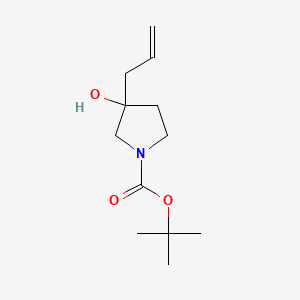
Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.30000 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 227.15200 .Aplicaciones Científicas De Investigación
Synthesis Techniques
Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate and similar compounds have been explored for their utility in synthesis techniques. For instance, a study by Boev et al. (2015) described how derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate were reacted with L-selectride, leading to quantitative yields of specific isomers. This showcases the compound's potential in stereoselective syntheses (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Catalytic Applications
In the realm of catalysis, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a similar compound, was found to act as a catalyst in the aerobic oxidation of allylic and benzylic alcohols. The study by Shen et al. (2012) demonstrated how it achieved good yields without affecting non-allylic alcohols, indicating its selectivity and efficiency in oxidation reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Pharmaceutical Applications
The compound's derivatives also find application in pharmaceutical research. For example, Han et al. (2018) synthesized optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, a process significant for producing pharmaceutically active substances. This process is characterized by its accessibility, mild conditions, and economic feasibility, illustrating the compound's potential in drug synthesis (Han, Li, Gu, Li, & Chen, 2018).
Mechanistic Studies
F. Xue and R. Silverman (2010) investigated the tert-butyloxycarbonyl group migration in a related compound, revealing an unusual nine-membered cyclic transition state. This study contributes to understanding the mechanistic aspects of chemical transformations involving tert-butyl derivatives (Xue & Silverman, 2010).
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-3-prop-2-enylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-12(15)7-8-13(9-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNQGABOGKVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130509 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
1260649-61-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260649-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



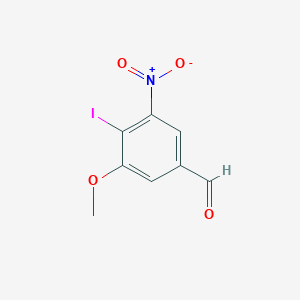
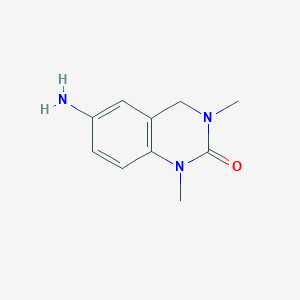
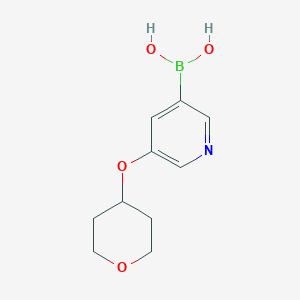
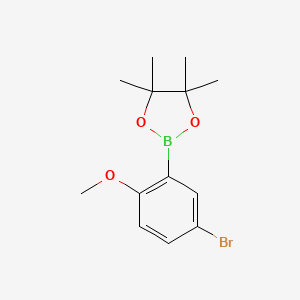
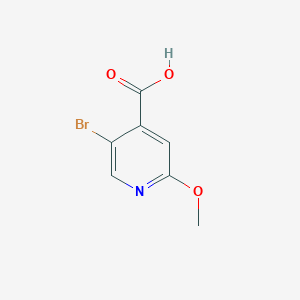
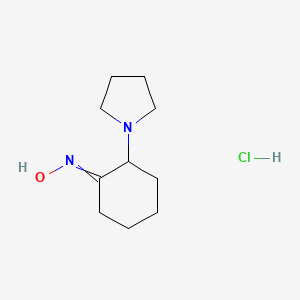
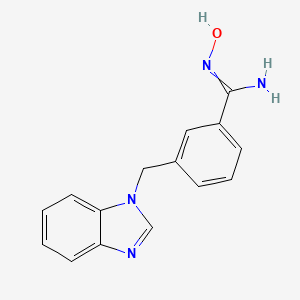
![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)
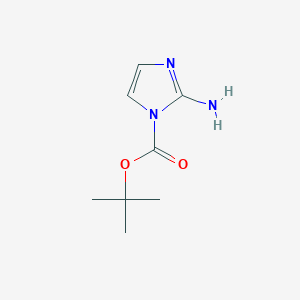
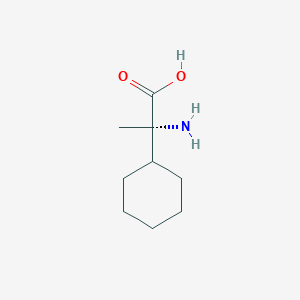
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)

